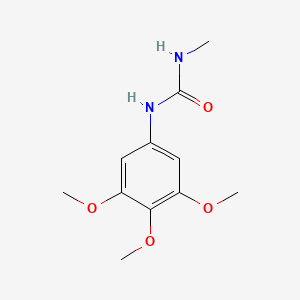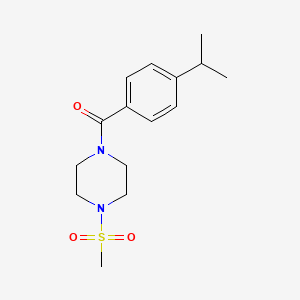![molecular formula C32H27N3O B4687019 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4687019.png)
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Descripción general
Descripción
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole, also known as EMIDI, is a complex organic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. EMIDI is a heterocyclic compound that contains two imidazole rings fused together, and it exhibits a range of interesting biological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. In addition, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the treatment of cancer. This compound has also been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is that it exhibits a range of interesting biological properties, making it a promising candidate for drug development. In addition, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of various diseases.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One area of interest is the development of more potent and selective inhibitors of COX-2, which could be used to treat inflammatory diseases such as arthritis. Another area of interest is the development of this compound-based drugs for the treatment of cancer, which could be used to induce apoptosis in cancer cells. Finally, there is potential for the development of this compound-based drugs for the treatment of infectious diseases, due to its anti-microbial activity.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activity. In addition, this compound has been shown to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O/c1-3-36-28-20-18-27(19-21-28)35-29(24-16-14-23(2)15-17-24)22-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBDCGQNRQDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4686961.png)
![2-({4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686987.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4686994.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4687001.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4687006.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4687009.png)
![2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B4687015.png)

![N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4687024.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4687032.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4687041.png)
